molecular formula C24H22ClNO2 B2613782 [4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone CAS No. 343374-91-4

[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone

Cat. No.: B2613782
CAS No.: 343374-91-4
M. Wt: 391.9
InChI Key: IYXXVLJXXHMUGV-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a tetrahydro-1H-pyrrole core substituted with a 4-chlorophenyl group at position 4, a phenyl group at position 1, and a 3-methoxyphenyl ketone moiety at position 2. Its molecular formula is C₂₄H₂₀ClNO₂ (molecular weight: 397.88 g/mol). The tetrahydro-pyrrole ring confers partial saturation, enhancing conformational flexibility compared to aromatic pyrrole derivatives. The 3-methoxy group increases hydrophilicity, while the 4-chlorophenyl substituent may influence electronic properties and biological interactions .

Properties

IUPAC Name

[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-28-21-9-5-6-18(14-21)24(27)23-16-26(20-7-3-2-4-8-20)15-22(23)17-10-12-19(25)13-11-17/h2-14,22-23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXXVLJXXHMUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CN(CC2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrrol ring, followed by the introduction of the chlorophenyl, phenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, phenylating agents, and methoxylating agents under controlled conditions of temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. Studies have shown that modifications in the chlorophenyl group significantly influence the antimicrobial potency against various bacterial strains, including Mycobacterium tuberculosis. This suggests potential applications in developing new antibiotics.

Study Findings
Antimicrobial EvaluationModifications enhanced activity against bacterial strains.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its analogs. In vitro assays have demonstrated significant cytotoxic effects against human cancer cell lines, including breast and renal cancers. The mechanism often involves the induction of apoptosis in cancer cells.

Study Findings
Cytotoxicity AssaysEnhanced cytotoxicity observed with specific structural modifications.

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. These effects may arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Study Findings
Neuroprotective StudiesDemonstrated potential in reducing oxidative stress in neurons.

Antimicrobial Evaluation

A series of pyrrole derivatives were synthesized and tested against various bacterial strains. The results indicated that structural modifications, particularly in the chlorophenyl group, significantly affected antimicrobial potency, highlighting structure-activity relationships (SAR) that could guide future drug design.

Cytotoxicity Assays

In vitro studies using human cancer cell lines revealed that certain modifications to the methoxy group enhanced cytotoxicity. These findings led to further investigations into their mechanisms of action, indicating a promising avenue for developing new anticancer agents based on this scaffold.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₄H₂₀ClNO₂ 397.88 Tetrahydro-pyrrole, 4-ClPh, 3-MeOPh Flexible core; moderate polarity; potential CNS activity
4-(3-Chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-ylmethanone C₂₅H₃₀ClNO₂ 412.00 3-Cl-4-MeOPh, 4-cyclohexylPh Higher lipophilicity (cyclohexyl); discontinued due to synthesis challenges
(4-Chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone C₁₇H₁₂ClNO 281.74 Aromatic pyrrole, 4-ClPh, 4-Ph Planar structure; lower solubility; CAS 170939-09-0
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone C₁₂H₁₂ClO₂ 211.05 Tetrahydrofuran ring, 4-ClPh Compact structure; high polarity; used in prodrug design
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (Fenofibrate Related Compound A) C₁₃H₁₀ClO₂ 233.67 4-ClPh, 4-OHPh Phenolic -OH enhances solubility; pharmacopeial impurity standard
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone C₁₇H₁₀Cl₂FNO 350.17 2-Cl-6-FPh, 4-ClPh; aromatic pyrrole Di-ortho substituents increase steric hindrance; antimicrobial potential

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Polarity and Solubility: The 3-methoxy group in the target compound improves water solubility compared to non-polar analogs like the cyclohexylphenyl derivative . However, phenolic analogs (e.g., Fenofibrate Related Compound A) exhibit higher solubility due to ionizable -OH groups .
  • Steric and Electronic Effects : Fluorine and chlorine substitutions (e.g., in ’s compound) enhance electronegativity and metabolic stability but increase molecular rigidity .

Biological Activity

The compound 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H22ClNO2
  • Molecular Weight : 391.89 g/mol
  • CAS Number : 1379604-69-9

Synthesis and Structure

The synthesis of 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone typically involves multi-step organic reactions, including condensation and cyclization processes. The unique structure includes a chlorophenyl group, a phenyl group, and a methoxyphenyl group attached to a tetrahydropyrrole ring, which is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have shown that compounds similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other Strains TestedWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In particular, several derivatives have shown promising results as AChE inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's.

Compound IDIC50 (µM)Reference Standard IC50 (µM)
Compound 7l2.14±0.00321.25±0.15
Compound 7m0.63±0.00121.25±0.15
Compound 7n2.17±0.00621.25±0.15

3. Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies, indicating that they can inhibit tumor cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Nafeesa et al., the synthesized derivatives were tested against several bacterial strains, revealing significant antimicrobial activity that supports the development of new antibiotics .

Case Study 2: Neuroprotective Effects

Research on pyrrolidine derivatives has indicated their potential neuroprotective effects through AChE inhibition, suggesting that these compounds could be beneficial in managing cognitive disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the tetrahydro-1H-pyrrole core in 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone?

  • Methodological Answer : The Mannich reaction is a foundational approach for synthesizing pyrrolidine derivatives, as demonstrated in the formation of structurally similar NCH(2)N-linked bis-pyrazolylmethyl compounds . For this compound, a multi-step process involving cyclization of substituted amines or ketones with appropriate electrophiles (e.g., 4-chlorophenyl or 3-methoxyphenyl groups) could be employed. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like over-alkylation.

Q. How can spectroscopic techniques (NMR, IR) distinguish between positional isomers in the methoxyphenyl and chlorophenyl substituents?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methoxy group’s singlet (~δ 3.8 ppm in ¹H; ~δ 55 ppm in ¹³C) and the chlorophenyl’s para-substitution pattern (two doublets in aromatic regions) are diagnostic. NOESY can confirm spatial proximity of substituents.
  • IR : C=O stretching (~1680 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) provide additional confirmation .

Q. What crystallographic parameters are critical for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Key parameters include:

  • Unit cell dimensions (e.g., monoclinic system with space group P21/c for similar pyrrolidinone derivatives ).
  • Torsion angles of the tetrahydro-pyrrole ring to confirm puckering.
  • Hydrogen bonding networks involving the methoxy or carbonyl groups, which stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group’s electron deficiency may drive nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., cytochrome P450) by modeling van der Waals and electrostatic interactions. Parameterize force fields using SC-XRD data .

Q. What experimental design considerations address contradictions in solubility or stability data across studies?

  • Methodological Answer :

  • Controlled Degradation Studies : Monitor thermal stability via TGA/DSC and photostability under UV-Vis light. For solubility, use HPLC with varied mobile phases (e.g., acetonitrile/water gradients) to detect degradation products .
  • Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DMF for reactions) and storage conditions (e.g., inert atmosphere) to minimize batch variations .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence regioselectivity in downstream derivatization?

  • Methodological Answer :

  • Steric Maps : Generate steric hindrance profiles using molecular modeling software (e.g., Gaussian). The 4-chlorophenyl group may block electrophilic substitution at the ortho position.
  • Kinetic Studies : Compare reaction rates of bromination or nitration with/without the chloro substituent. LC-MS can track intermediate formation .

Data Analysis and Validation

Q. What statistical methods are recommended for validating purity and yield in synthetic workflows?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Correlate HPLC purity data (>98%) with reaction variables (e.g., catalyst loading, temperature).
  • Error Propagation Models : Quantify uncertainty in yield calculations due to instrumental limits (e.g., ±0.5% in balances) .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the pyrrolidinone ring?

  • Methodological Answer :

  • Electron Density Maps : High-resolution SC-XRD (≤0.8 Å) can differentiate enol vs. keto tautomers by locating hydrogen atoms.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O bonds) to confirm dominant tautomeric states .

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